

# Technical Support Center: L-Amoxicillin Stability and Storage

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## Compound of Interest

Compound Name: *L-Amoxicillin*

Cat. No.: *B000794*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of **L-Amoxicillin** during storage.

## Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during the storage and handling of **L-Amoxicillin**.

Q1: My **L-Amoxicillin** powder/solution has changed color. Is it still usable?

A change in color, such as turning yellowish, can indicate degradation.<sup>[1]</sup> It is recommended to discard the product as its potency and safety may be compromised. To prevent this, ensure the product is stored according to the recommended conditions, protected from light and moisture.

Q2: I accidentally left my reconstituted **L-Amoxicillin** suspension at room temperature overnight. Is it still effective?

Reconstituted **L-Amoxicillin** suspensions have a limited shelf life, typically 14 days when refrigerated.<sup>[2][3]</sup> While some studies indicate stability for up to 7 days at room temperature (around 20°C), prolonged exposure to higher temperatures (above 25°C or 77°F) can lead to significant degradation and loss of potency.<sup>[1][4]</sup> It is advisable to discard the suspension to ensure treatment efficacy.

Q3: Can I pre-dissolve **L-Amoxicillin** in a buffer for my experiments and store the solution?

The stability of **L-Amoxicillin** in aqueous solutions is highly dependent on pH and temperature. The optimal pH for stability is around 6.5.[5] Both acidic and alkaline conditions accelerate hydrolysis of the  $\beta$ -lactam ring, a primary degradation pathway.[6][7][8] If you need to store a solution, it is best to prepare it fresh. If short-term storage is unavoidable, use a buffer at approximately pH 6.5 and store it at 2-8°C for the shortest possible time.

Q4: I suspect my solid **L-Amoxicillin** has been exposed to high humidity. How can I check for degradation?

Exposure to moisture can lead to the hydrolysis of the  $\beta$ -lactam ring, even in solid form.[9] While visual inspection for clumping or changes in physical appearance can be an initial indicator, analytical methods like High-Performance Liquid Chromatography (HPLC) are necessary for a definitive assessment of purity and degradation.[10] A forced degradation study under humid conditions can help to understand the potential degradation products.

Q5: What are the primary degradation products of **L-Amoxicillin** I should look for in my analysis?

The main degradation products result from the hydrolysis of the  $\beta$ -lactam ring. These include amoxicilloic acid and amoxicillin diketopiperazine-2',5'. [9] Under oxidative stress, other degradation products can also be formed. A stability-indicating HPLC method should be able to separate these degradation products from the parent **L-Amoxicillin** peak.

## Data Presentation: Stability of L-Amoxicillin

The following tables summarize quantitative data on the stability of **L-Amoxicillin** under various conditions.

Table 1: Shelf Life of **L-Amoxicillin** Formulations

Formulation	Storage Condition	Shelf Life
Tablets, Capsules, Unreconstituted Powder	Room Temperature (20-25°C or 68-77°F)	Up to 3 years[2]
Reconstituted Liquid Suspension	Refrigerated (2-8°C)	14 days[2][3]
Reconstituted Liquid Suspension	Room Temperature (20-25°C)	Generally not recommended, but some data suggests stability for up to 7 days[1][4]

Table 2: Stability of Aqueous **L-Amoxicillin** Solutions at Different Temperatures (at optimal pH)

Temperature	Concentration	Shelf-Life (t90)
4°C (39°F)	1 mg/mL	> 263.8 hours[5]
25°C (77°F)	1 mg/mL	22.8 hours[5]
40°C (104°F)	1 mg/mL	4.85 hours[5]

Table 3: Effect of pH on the Stability of Aqueous **L-Amoxicillin** Solutions (1 mg/mL at 2.9°C)

Initial pH	Adjusted pH	Shelf-Life (t90)
8.73	6.52	> 263.8 hours[5]
8.85	7.69	51.8 hours[5]

## Experimental Protocols

This section provides detailed methodologies for key experiments related to **L-Amoxicillin** stability.

### Protocol 1: Stability-Indicating HPLC Method for L-Amoxicillin

This protocol is a general guideline and may require optimization based on the specific instrumentation and degradation products of interest.

1. Instrumentation:

- High-Performance Liquid Chromatograph (HPLC) with a UV detector.

2. Chromatographic Conditions:

- Column: C18 column (e.g., 250 x 4.0 mm, 4  $\mu$ m).[\[11\]](#)
- Mobile Phase: A mixture of a pH 5.0 buffer and methanol (e.g., 95:5 v/v).[\[11\]](#)
- Flow Rate: 1 mL/minute.[\[11\]](#)
- Detection Wavelength: 220 nm.[\[12\]](#)
- Injection Volume: 20  $\mu$ L.[\[12\]](#)

3. Standard and Sample Preparation:

- Prepare a stock solution of **L-Amoxicillin** standard in the mobile phase.
- For drug products, dissolve a known quantity of the product in the mobile phase to achieve a similar concentration to the standard solution.
- Filter all solutions through a 0.45  $\mu$ m filter before injection.

4. Analysis:

- Inject the standard and sample solutions into the HPLC system.
- Identify and quantify the **L-Amoxicillin** peak and any degradation products based on their retention times and peak areas.

## Protocol 2: Forced Degradation Study of L-Amoxicillin

Forced degradation studies are essential to develop and validate a stability-indicating method.  
[\[13\]](#)

### 1. Preparation of Samples:

- Prepare solutions of **L-Amoxicillin** in a suitable solvent (e.g., a buffer at pH 5.0 with methanol).[\[14\]](#)
- For solid-state studies, use a thin layer of **L-Amoxicillin** powder.[\[14\]](#)

### 2. Stress Conditions:

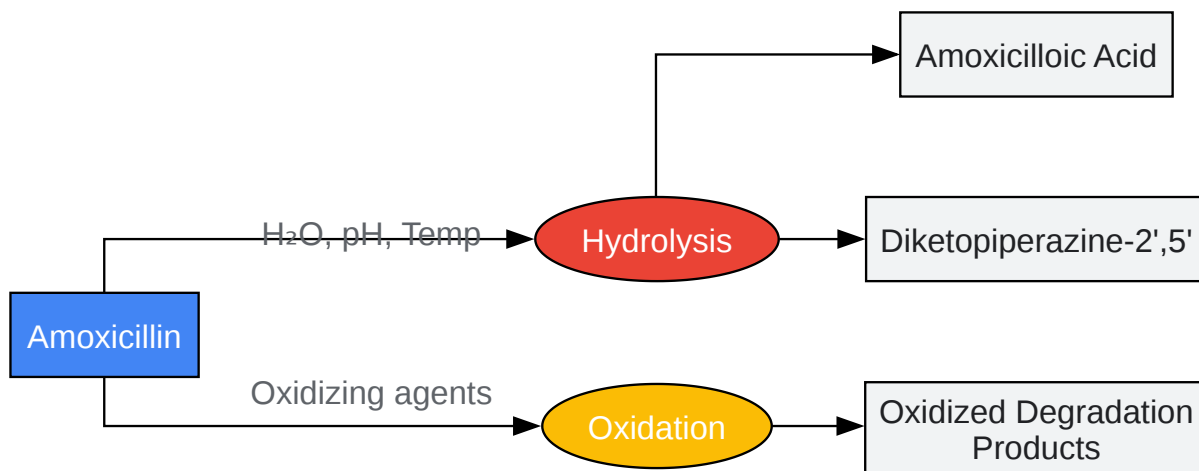
- Acid Hydrolysis: Add 0.375 M HCl to the sample solution and keep at 25°C for 30 minutes. Neutralize with NaOH before analysis.[\[14\]](#)
- Alkaline Hydrolysis: Add 0.015 M NaOH to the sample solution and keep at 25°C for 15 minutes. Neutralize with HCl before analysis.[\[14\]](#)
- Oxidative Degradation: Add 1.5% H<sub>2</sub>O<sub>2</sub> to the sample solution and keep at 25°C for 30 minutes.[\[14\]](#)
- Thermal Degradation (Dry Heat): Expose the solid sample to 105°C in a dry hot air oven for 3 hours.[\[14\]](#)
- Thermal Degradation (Wet Heat): Expose the solid sample to 105°C in a pre-saturated hot air oven with steam for 3 hours.[\[14\]](#)
- Photodegradation: Expose the sample to 1.2 million lux hours and 200 watts h/m<sup>2</sup> at 25°C.[\[14\]](#)

### 3. Analysis:

- Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1.
- Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify the degradation products.

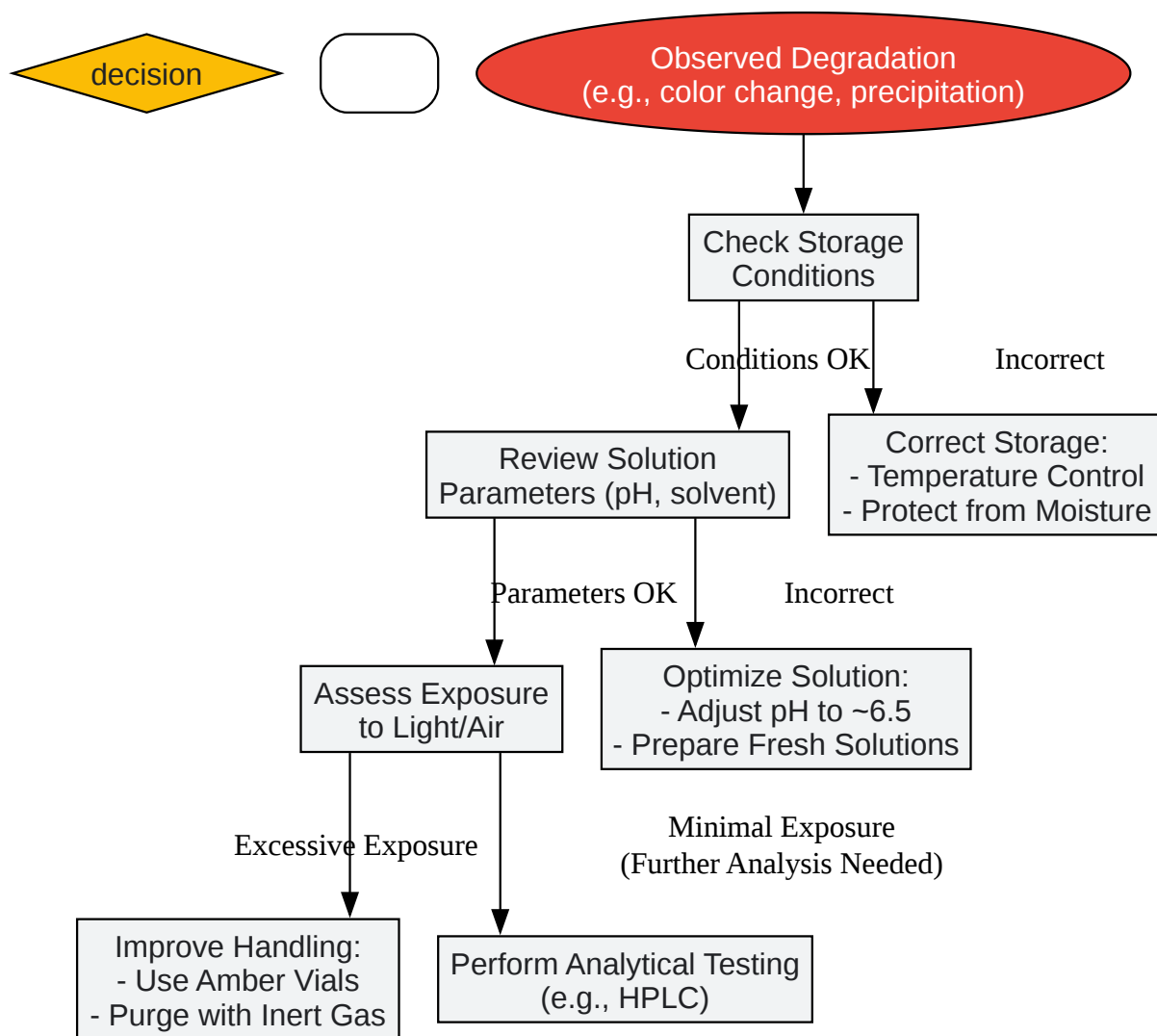
## Visualizations

The following diagrams illustrate key concepts related to **L-Amoxicillin** degradation and stability testing.



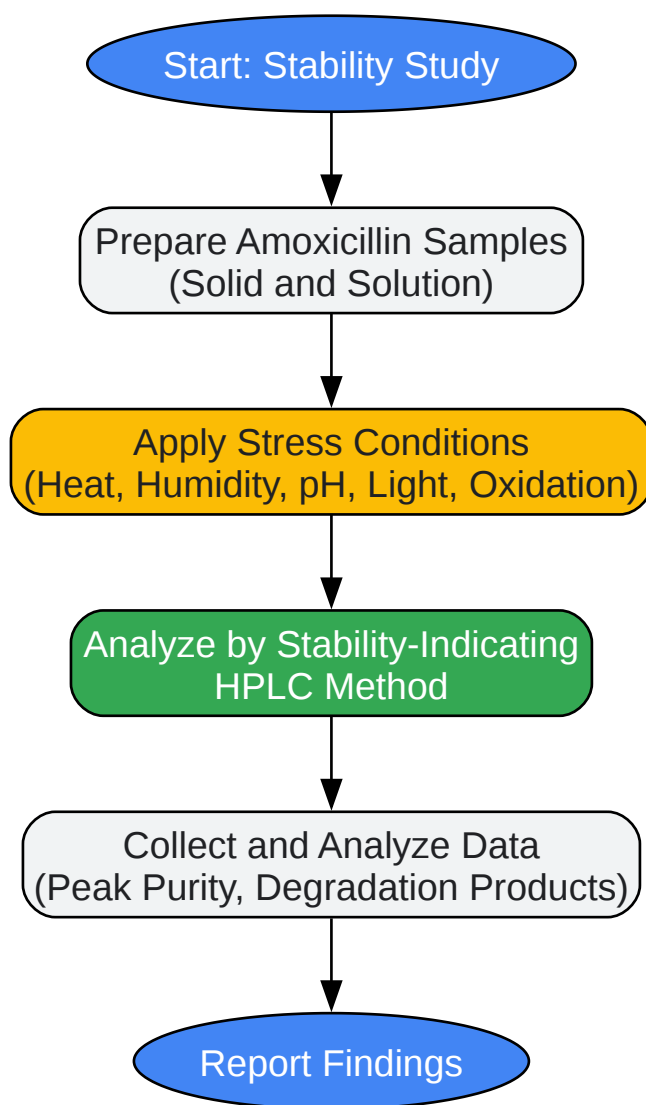
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**Figure 1.** Primary degradation pathways of **L-Amoxicillin**.



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**Figure 2.** Troubleshooting workflow for **L-Amoxicillin** degradation.



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**Figure 3.** Experimental workflow for a forced degradation study.

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